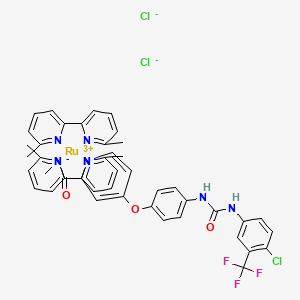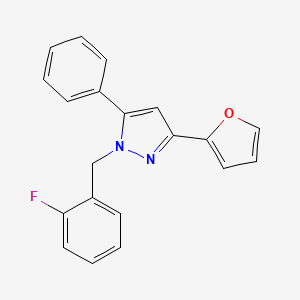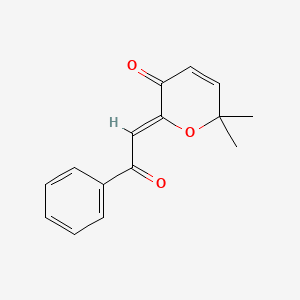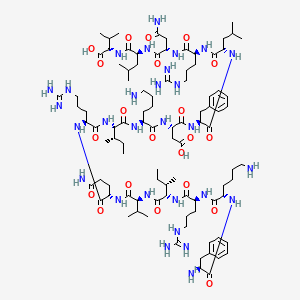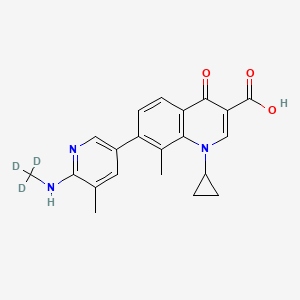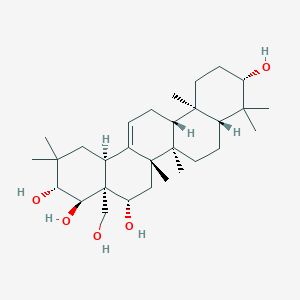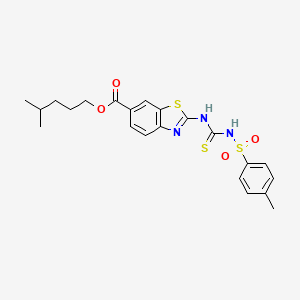![molecular formula C31H32BrNO4 B12372249 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)
21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[118002,1004,8015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and the presence of various functional groups, including tert-butyl, methoxy, and bromide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide likely involves multiple steps, including the formation of the core pentacyclic structure, the introduction of the tert-butylphenylmethyl group, and the addition of methoxy and bromide groups. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes to produce larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Additionally, industrial production would need to consider factors such as cost, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions could replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, pressures, and the use of solvents or catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while substitution reactions could produce derivatives with different functional groups.
Applications De Recherche Scientifique
21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[118002,1004,8
Chemistry: The compound’s unique structure makes it an interesting subject for studying complex organic synthesis and reaction mechanisms.
Biology: The compound could be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules.
Medicine: Potential medical applications might include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.
Industry: The compound could be used in industrial applications, such as the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure suggests that it might interact with multiple pathways, potentially leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring systems and functional groups. Examples could include:
- 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride
- 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;iodide
Uniqueness
The uniqueness of 21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[118002,1004,8015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide lies in its specific combination of functional groups and ring systems
Propriétés
Formule moléculaire |
C31H32BrNO4 |
|---|---|
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
21-[(4-tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide |
InChI |
InChI=1S/C31H32NO4.BrH/c1-31(2,3)21-8-6-19(7-9-21)14-24-22-10-11-26(33-4)30(34-5)25(22)17-32-13-12-20-15-27-28(36-18-35-27)16-23(20)29(24)32;/h6-11,15-17H,12-14,18H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
WGRLNRQLPNLSGU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC2=C3C=CC(=C(C3=C[N+]4=C2C5=CC6=C(C=C5CC4)OCO6)OC)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


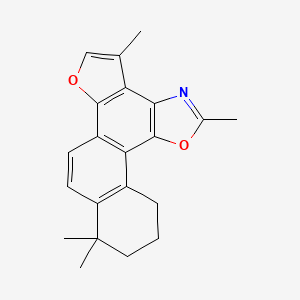
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

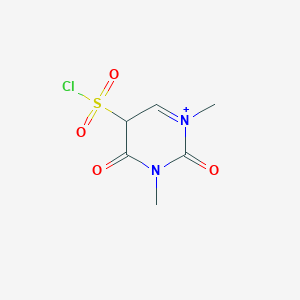
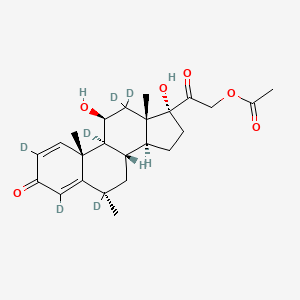
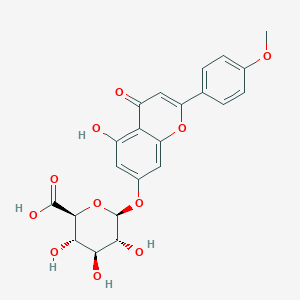
![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)
